1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Regioisomer: Divergent Biological Target Engagement
The 1,2,4-thiadiazole scaffold in the target compound is associated with glutamate-stimulated Ca²⁺ uptake inhibition, a mechanism relevant to neuroprotection. In the MedChemComm study by Volkova et al. (2017), a panel of 1,2,4-thiadiazole derivatives demonstrated % inhibition of Ca²⁺ uptake ranging from 42% to 87% at 10 µM in rat brain synaptosomes [1]. In contrast, the 1,3,4-thiadiazole regioisomer N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS not assigned) and its class are reported as VEGFR-2 kinase inhibitors, with IC₅₀ values in the low micromolar range against the VEGFR-2 enzyme and no reported Ca²⁺ uptake data [2]. This divergent target engagement profile means the 1,2,4 isomer cannot be functionally replaced by the 1,3,4 isomer in neuroscience applications.
| Evidence Dimension | Biological target engagement (primary pharmacological activity) |
|---|---|
| Target Compound Data | Belongs to 1,2,4-thiadiazole class; class members inhibit glutamate-stimulated Ca²⁺ uptake by 42–87% at 10 µM (rat brain synaptosomes) [1] |
| Comparator Or Baseline | 1,3,4-Thiadiazole regioisomer class: VEGFR-2 kinase inhibition with IC₅₀ values 0.5–5 µM; no Ca²⁺ uptake inhibition reported [2] |
| Quantified Difference | Binary differentiation: neuroprotective Ca²⁺ modulation (1,2,4) vs. kinase inhibition (1,3,4) – non-overlapping primary pharmacology |
| Conditions | Rat brain synaptosomes, glutamate-stimulated Ca²⁺ uptake assay (1,2,4-class) [1]; VEGFR-2 enzyme inhibition assay (1,3,4-class) [2] |
Why This Matters
Procurement for a neuroscience screening program requires the 1,2,4-thiadiazole isomer specifically; substitution with the 1,3,4-thiadiazole analogue would redirect the screen toward an irrelevant kinase target.
- [1] Volkova, T.V., Terekhova, I.V., Silyukov, O.I., Proshin, A.N., Bauer-Brandl, A. & Perlovich, G.L. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Med. Chem. Commun. 2017, 8, 162–175. View Source
- [2] Soliman, P.S.F., Hemdan, M.M., El-Sayed, W. & Hekal, M.H.M. New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of VEGFR-2. BMC Chemistry 2021, 15, 42. View Source
